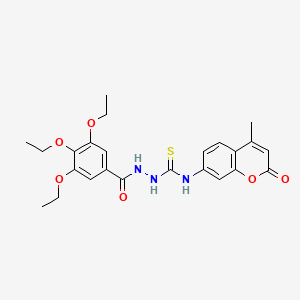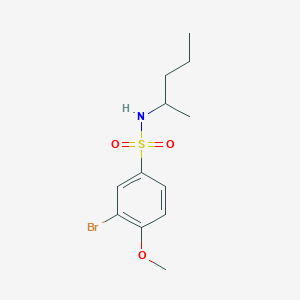![molecular formula C12H14F3N3O3 B4119870 2-(3-hydroxybutanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4119870.png)
2-(3-hydroxybutanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide
Overview
Description
2-(3-hydroxybutanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFB-TBOA, and its chemical formula is C14H14F3N3O3. In
Mechanism of Action
TFB-TBOA inhibits glutamate transporters by binding to their substrate-binding sites. This binding prevents the transporters from removing excess glutamate from the synaptic cleft, leading to increased glutamate concentration and enhanced synaptic transmission. TFB-TBOA is a non-competitive inhibitor, meaning that it does not compete with glutamate for binding to the transporters.
Biochemical and Physiological Effects
The biochemical and physiological effects of TFB-TBOA depend on the specific experimental conditions and the concentration of the compound used. In general, TFB-TBOA increases the concentration of glutamate in the synaptic cleft, leading to enhanced synaptic transmission. This effect can have various consequences, depending on the brain region and the specific synapses affected. TFB-TBOA has been shown to enhance long-term potentiation (LTP) in some brain regions, which is a cellular mechanism underlying learning and memory. However, excessive glutamate release can also lead to excitotoxicity and neuronal damage.
Advantages and Limitations for Lab Experiments
TFB-TBOA has several advantages for lab experiments. It is a potent and selective inhibitor of glutamate transporters, making it a valuable tool for studying the role of these transporters in synaptic transmission and plasticity. TFB-TBOA is also relatively easy to synthesize, and its structure is well-characterized. However, TFB-TBOA has some limitations. Its non-competitive inhibition mechanism can make it difficult to interpret experimental results, as the effects of TFB-TBOA may depend on the concentration of glutamate in the synaptic cleft. Additionally, TFB-TBOA can have off-target effects, leading to unintended consequences.
Future Directions
There are several future directions for research on TFB-TBOA. One direction is to further explore the role of glutamate transporters in synaptic transmission and plasticity. TFB-TBOA can be used in combination with other tools, such as optogenetics and electrophysiology, to study the mechanisms underlying synaptic plasticity. Another direction is to investigate the potential therapeutic applications of TFB-TBOA. Glutamate dysregulation is implicated in various neurological and psychiatric disorders, and TFB-TBOA may have therapeutic potential in these conditions. Finally, further research is needed to better understand the limitations and potential off-target effects of TFB-TBOA, to ensure that its use in lab experiments is appropriately controlled and interpreted.
Scientific Research Applications
TFB-TBOA has shown promise in various scientific research applications. One of the most significant applications is in the field of neuroscience. TFB-TBOA is a potent inhibitor of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. By inhibiting glutamate transporters, TFB-TBOA can increase the concentration of glutamate in the synaptic cleft, leading to enhanced synaptic transmission. This property makes TFB-TBOA a valuable tool for studying the role of glutamate transporters in synaptic transmission and plasticity.
properties
IUPAC Name |
1-(3-hydroxybutanoylamino)-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O3/c1-7(19)6-10(20)17-18-11(21)16-9-5-3-2-4-8(9)12(13,14)15/h2-5,7,19H,6H2,1H3,(H,17,20)(H2,16,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGFFNYKNACIPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NNC(=O)NC1=CC=CC=C1C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-hydroxybutanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4119792.png)
![4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4119801.png)
![4-benzyl-1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)piperidine](/img/structure/B4119806.png)


![N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4119821.png)
![N-butyl-2-{[N-(3-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4119833.png)


![2-[2-(4-ethylphenoxy)propanoyl]-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4119859.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cycloheptylalaninamide](/img/structure/B4119863.png)
![N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4119864.png)
![2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B4119876.png)
![2-(4-sec-butylphenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B4119882.png)